5-(furan-2-yl)-N-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide
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Overview
Description
1H-Pyrazole-3-carboxamide, 5-(2-furanyl)-N-(2,2,2-trifluoroethyl)- is a synthetic organic compound that belongs to the class of pyrazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole-3-carboxamide, 5-(2-furanyl)-N-(2,2,2-trifluoroethyl)- typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the pyrazole derivative with an appropriate amine or amide under dehydrating conditions.
Attachment of the Furanyl Group: The furanyl group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using a furanyl halide and a suitable catalyst.
Addition of the Trifluoroethyl Group: The trifluoroethyl group can be added through nucleophilic substitution reactions using trifluoroethyl halides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazole-3-carboxamide, 5-(2-furanyl)-N-(2,2,2-trifluoroethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1H-Pyrazole-3-carboxamide, 5-(2-furanyl)-N-(2,2,2-trifluoroethyl)- would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The trifluoroethyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazole-3-carboxamide derivatives: These compounds share the pyrazole core and carboxamide group but may have different substituents.
Furanyl derivatives: Compounds containing the furanyl moiety, which can impart unique chemical and biological properties.
Trifluoroethyl derivatives: Compounds with the trifluoroethyl group, known for their enhanced stability and lipophilicity.
Uniqueness
1H-Pyrazole-3-carboxamide, 5-(2-furanyl)-N-(2,2,2-trifluoroethyl)- is unique due to the combination of its pyrazole core, furanyl moiety, and trifluoroethyl group. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
CAS No. |
1239233-88-5 |
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Molecular Formula |
C10H8F3N3O2 |
Molecular Weight |
259.18 g/mol |
IUPAC Name |
5-(furan-2-yl)-N-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C10H8F3N3O2/c11-10(12,13)5-14-9(17)7-4-6(15-16-7)8-2-1-3-18-8/h1-4H,5H2,(H,14,17)(H,15,16) |
InChI Key |
MCBSJGVCKGSFLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NN2)C(=O)NCC(F)(F)F |
Origin of Product |
United States |
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